molecular formula C35H32ClN3O3S B452302 2-(3-butoxyphenyl)-N-[3-[(4-chlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]quinoline-4-carboxamide

2-(3-butoxyphenyl)-N-[3-[(4-chlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]quinoline-4-carboxamide

Cat. No.: B452302
M. Wt: 610.2g/mol
InChI Key: YIGRKCIYFLSSFJ-UHFFFAOYSA-N
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Description

2-(3-butoxyphenyl)-N-[3-[(4-chlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]quinoline-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a butoxyphenyl group, and a chloroanilino carbonyl moiety. Its intricate molecular architecture makes it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of 2-(3-butoxyphenyl)-N-[3-[(4-chlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]quinoline-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the quinoline core, followed by the introduction of the butoxyphenyl group and the chloroanilino carbonyl moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing advanced techniques such as continuous flow chemistry to enhance efficiency and reduce costs.

Chemical Reactions Analysis

2-(3-butoxyphenyl)-N-[3-[(4-chlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-butoxyphenyl)-N-[3-[(4-chlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]quinoline-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Researchers may investigate its potential as a therapeutic agent for treating various diseases.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-butoxyphenyl)-N-[3-[(4-chlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

When compared to similar compounds, 2-(3-butoxyphenyl)-N-[3-[(4-chlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]quinoline-4-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds may include:

    2-(3-butoxyphenyl)quinoline-4-carbonyl chloride: This compound shares the quinoline core and butoxyphenyl group but lacks the chloroanilino carbonyl moiety.

    2-{[2-(3-Butoxyphenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide: This compound has a similar quinoline core but different substituents.

The uniqueness of this compound lies in its specific arrangement of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C35H32ClN3O3S

Molecular Weight

610.2g/mol

IUPAC Name

2-(3-butoxyphenyl)-N-[3-[(4-chlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]quinoline-4-carboxamide

InChI

InChI=1S/C35H32ClN3O3S/c1-2-3-19-42-25-10-8-9-22(20-25)30-21-28(26-11-4-6-13-29(26)38-30)33(40)39-35-32(27-12-5-7-14-31(27)43-35)34(41)37-24-17-15-23(36)16-18-24/h4,6,8-11,13,15-18,20-21H,2-3,5,7,12,14,19H2,1H3,(H,37,41)(H,39,40)

InChI Key

YIGRKCIYFLSSFJ-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCC5)C(=O)NC6=CC=C(C=C6)Cl

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCC5)C(=O)NC6=CC=C(C=C6)Cl

Origin of Product

United States

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